Pentaethylene glycol monododecyl ether

Vue d'ensemble

Description

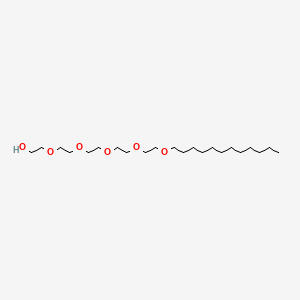

Pentaethylene glycol monododecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is formed by the ethoxylation of dodecanol (lauryl alcohol) to produce a compound with five ethylene glycol units. This surfactant is known for its ability to form micelles and its effectiveness in reducing surface tension .

Mécanisme D'action

Target of Action

Pentaethylene glycol monododecyl ether, also known as 3,6,9,12,15-PENTAOXAHEPTACOSAN-1-OL, is a nonionic surfactant . It primarily targets biological membranes and cell biology for vesicle formation .

Mode of Action

The compound interacts with its targets by forming a material with 5 repeat units of ethylene glycol through the ethoxylation chemical reaction of dodecanol (lauryl alcohol) . This interaction results in changes in the structure and function of the targeted biological membranes, leading to the formation of multilamellar vesicles under shear rate .

Biochemical Pathways

The affected biochemical pathway involves the formation of multilamellar vesicles. These vesicles are formed when a 40wt% solution of this compound is dissolved in D2O

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of multilamellar vesicles . These vesicles are formed under shear rate when the compound is dissolved in D2O . This process is significant in the study of biological membranes and cell biology .

Action Environment

The action of this compound is influenced by environmental factors such as shear rate . The formation of multilamellar vesicles occurs under shear rate when the compound is dissolved in D2O . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentaethylene glycol monododecyl ether is synthesized through the ethoxylation of dodecanol. The reaction involves the addition of ethylene oxide to dodecanol in the presence of a catalyst, typically potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with five ethylene glycol units .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar ethoxylation process. Large-scale reactors are used to mix dodecanol and ethylene oxide, with the reaction being catalyzed by potassium hydroxide. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Pentaethylene glycol monododecyl ether primarily undergoes reactions typical of nonionic surfactants. These include:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: The ether groups in the compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can result in the formation of various ether derivatives .

Applications De Recherche Scientifique

Pentaethylene glycol monododecyl ether has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- Octaethylene glycol monododecyl ether

- Tetraethylene glycol monododecyl ether

- Hexaethylene glycol monododecyl ether

Comparison: Pentaethylene glycol monododecyl ether is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in forming micelles and reducing surface tension. Compared to octaethylene glycol monododecyl ether, it has fewer ethylene glycol units, resulting in different micelle formation properties. Tetraethylene glycol monododecyl ether and hexaethylene glycol monododecyl ether have different balances of hydrophobic and hydrophilic properties, affecting their surfactant behavior .

Activité Biologique

Pentaethylene glycol monododecyl ether (C12E5) is a nonionic surfactant formed from the ethoxylation of dodecanol, containing five ethylene glycol repeat units. This compound exhibits significant biological activity, particularly in the fields of membrane biology, virology, and drug delivery systems. This article explores its biological properties, mechanisms of action, and relevant case studies.

C12E5 is characterized by its hydrophilic ethylene glycol moieties and a hydrophobic dodecyl chain. This amphiphilic nature allows it to interact with biological membranes, facilitating various biological processes.

Mechanisms of Biological Activity

- Vesicle Formation : C12E5 is known to form multilamellar vesicles in aqueous solutions, which are crucial for studying membrane dynamics and drug delivery systems. At a concentration of 40 wt% in D2O, C12E5 can create stable vesicles under shear conditions, mimicking cellular environments .

- Phase Behavior : Research indicates that C12E5 solutions exhibit unique phase separation behaviors. For instance, finger-like patterns emerge during the phase separation of dilute micellar solutions, attributed to the formation of micelle-rich domains that influence the physical properties of the solution . This behavior is crucial for understanding how surfactants can modulate membrane interactions.

- Antiviral Activity : Studies have shown that C12E5 demonstrates virucidal activity against lipid-containing viruses. The mechanism involves the extraction of lipids from viral envelopes, leading to viral inactivation. This property suggests potential applications in disinfectant formulations targeting enveloped viruses like herpes and respiratory syncytial virus .

Case Study 1: Vesicle Formation and Drug Delivery

In a study examining drug transporter assays, C12E5 was utilized to enhance the solubility and bioavailability of poorly soluble drugs. The formation of vesicles facilitated the encapsulation of therapeutic agents, improving their delivery efficiency across biological membranes .

Case Study 2: Antiviral Efficacy

A significant investigation into the antiviral properties of C12E5 revealed its effectiveness against various enveloped viruses. The study demonstrated that increasing concentrations of C12E5 led to enhanced viral inactivation rates, particularly for herpes simplex virus. The results indicated that the surfactant's ability to disrupt lipid membranes is a key factor in its antiviral action .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H26O5 |

| Molecular Weight | 238.34 g/mol |

| Critical Micelle Concentration (CMC) | 7 × 10⁻⁵ M at 25 °C |

| Vesicle Size (DLS) | ~200 nm |

Research Findings

- Self-Assembly Dynamics : Molecular dynamics simulations have shown that C12E5 self-assembles into cylindrical phases at specific temperature ranges (0 °C - 20 °C and 45 °C - 90 °C). These findings are essential for understanding how temperature influences surfactant behavior in biological systems .

- Toxicological Profile : While C12E5 is generally regarded as safe for use in various applications, studies on related glycol ethers indicate potential developmental toxicity concerns at high concentrations. It is crucial to evaluate these effects when considering its use in pharmaceuticals or consumer products .

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPRIVJANDLWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058632 | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Pentaethylene glycol monododecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3055-95-6 | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laureth-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.